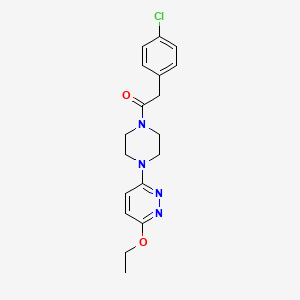

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2/c1-2-25-17-8-7-16(20-21-17)22-9-11-23(12-10-22)18(24)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHFJAKEDOZPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of the ethanone backbone through a series of condensation reactions. The ethoxypyridazinyl group is introduced via nucleophilic substitution, and the piperazinyl group is added through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

CYP51 Inhibition : Pyridine/piperazine hybrids (e.g., UDO) demonstrate that trifluoromethyl groups enhance enzyme binding, a feature absent in the target compound .

Heterocycle Impact : Pyridazine (target compound) vs. pyrimidine () alters electron distribution, which could modulate interactions with biological targets .

Biological Activity

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is . The compound features a chlorophenyl group and a piperazine moiety, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, revealing significant activity against various pathogens. For instance, a study synthesized derivatives of piperazine and assessed their antimicrobial efficacy using the tube dilution technique. Some derivatives exhibited comparable activity to standard drugs such as ciprofloxacin and fluconazole, indicating potential for further development in this area .

| Compound | Microbial Strain | Activity (MIC µg/mL) | Standard Drug |

|---|---|---|---|

| Compound 3 | E. coli | 16 | Ciprofloxacin |

| Compound 8 | S. aureus | 32 | Fluconazole |

| Compound 12 | C. albicans | 8 | Fluconazole |

Anticancer Activity

The anticancer potential of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone was explored through MTT assays in various cancer cell lines. In vitro studies demonstrated that certain derivatives showed promising results against human colorectal cancer cells (HCT116), albeit with lower efficacy compared to established chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Standard Drug |

|---|---|---|---|

| Compound A | HCT116 | 12.5 | 5-Fluorouracil |

| Compound B | MCF7 | 15.0 | Doxorubicin |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression, providing a rationale for its observed anticancer activity. The docking scores indicated favorable interactions within the binding pockets of target proteins, highlighting its potential as a lead compound for drug development .

Case Studies

Several case studies have documented the synthesis and biological evaluation of piperazine derivatives similar to 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone. For example, one study synthesized a series of piperazine-based compounds and assessed their anticancer properties against multiple cell lines, identifying several candidates with significant activity that warrant further investigation .

Q & A

Basic: What are the established synthetic methodologies for 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : For example, reacting 4-chloroacetophenone derivatives with piperazine intermediates under reflux conditions in solvents like dry benzene or DMF ().

- Functionalization of pyridazine rings : Ethoxy groups can be introduced via nucleophilic substitution or coupling reactions.

- Piperazine coupling : Piperazine moieties are often incorporated using Buchwald-Hartwig amination or SNAr reactions.

Example Protocol ():

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | α-Bromo-4-chloroacetophenone, dry benzene, 7h reflux | Intermediate thiazole derivative |

| 2 | Urea, concentrated HCl, DMF | Cyclization to final product |

Key challenges include controlling regioselectivity in pyridazine substitution and minimizing byproducts during piperazine coupling .

Basic: How is this compound structurally characterized in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Data collection : Monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å) at low temperatures (e.g., 123 K) to reduce thermal motion ().

- Refinement : SHELX software (e.g., SHELXL) is used for structure solution, with R-factors typically <0.06 for high-quality datasets ( ).

- Validation : Check for disorders in the piperazine ring or ethoxypyridazine moiety using tools like PLATON .

Basic: What biological activities are associated with this compound?

Answer:

While direct data is limited for this compound, structurally related analogs show:

- Antimicrobial activity : Chlorophenyl and piperazine groups enhance membrane penetration and target binding ().

- Anticancer potential : Thiazole and pyridazine derivatives exhibit apoptosis induction via kinase inhibition ().

- Receptor modulation : Piperazine-containing compounds often target GPCRs or serotonin receptors ( ).

Note: Bioactivity should be validated via assays like MIC (for antimicrobials) or MTT (for cytotoxicity) with appropriate controls .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:

Common issues and solutions:

- Disordered solvent molecules : Use SQUEEZE in PLATON to model unresolved electron density ().

- Tautomerism in pyridazine rings : Employ variable-temperature NMR or DFT calculations to identify dominant tautomers.

- Crystallographic twinning : Apply twin refinement protocols in SHELXL (e.g., BASF parameter adjustment) ( ).

Case Study (): A related chlorophenyl-ethanone derivative showed R-factor improvement from 0.15 to 0.054 after resolving a disordered hydroxyl group via constrained refinement .

Advanced: What strategies optimize piperazine substitution to enhance target binding?

Answer:

Rational design approaches include:

- Bioisosteric replacement : Substitute piperazine with diazepane or morpholine to modulate solubility and binding kinetics ( ).

- SAR studies : Systematic variation of substituents on the piperazine nitrogen (e.g., hydroxyethyl groups in ) to improve affinity for receptors like 5-HT4.

- Computational docking : Use AutoDock Vina to predict interactions with binding pockets (e.g., hydrophobic contacts with chlorophenyl groups) .

Example ( ): Adding a 2-hydroxyethyl group to piperazine improved water solubility while maintaining target affinity in a kinase inhibitor analog.

Advanced: How can byproducts in ethoxypyridazine synthesis be analyzed and minimized?

Answer:

Byproduct formation often arises from:

- Incomplete substitution : Monitor reaction progress via LC-MS or TLC.

- Oxidative degradation : Use inert atmospheres (N2/Ar) and antioxidants like BHT.

Analytical Workflow:

HPLC-MS : Identify byproducts using reverse-phase C18 columns and ESI ionization.

Isolation : Prep-HPLC to isolate impurities for structural elucidation via NMR.

Process optimization : Adjust reaction stoichiometry (e.g., excess ethoxide) or switch solvents (e.g., from DMF to acetonitrile) .

Advanced: What computational methods predict the compound’s metabolic stability?

Answer:

- In silico tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism sites.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., ethoxy C-O bond).

- MD Simulations : Simulate liver microsomal environments to predict oxidation rates (e.g., using GROMACS) .

Key Insight ( ): Piperazine rings are prone to N-oxidation; introducing electron-withdrawing groups (e.g., chloro) can reduce metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.